molecular formula C17H34N4O3 B1674824 Leucyl-valyl-isoleucinamide CAS No. 117678-55-4

Leucyl-valyl-isoleucinamide

Cat. No. B1674824
M. Wt: 342.5 g/mol
InChI Key: GTPWYWRHWJVBDS-XUXIUFHCSA-N
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Description

Leucyl-valyl-isoleucinamide is a compound with the molecular formula C17H34N4O3 . It is a peptide, which are universal bioregulators that influence physiological processes . Peptides have been used to create drugs, which have a high efficiency of selective action, allowing them to be used in minimal doses, have low toxicity, are quickly eliminated from the body without accumulating, and have significantly fewer side effects than non-peptide drugs .


Synthesis Analysis

The synthesis of Leucyl-valyl-isoleucinamide involves several steps . The starting compound, tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester, is prepared by the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate . This compound is then treated with methanolic ammonia to produce tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide . L-Leucyl-L-isoleucinamide is obtained by removing the tert-butyloxycarbonyl group under the action of a dioxane solution of hydrogen chloride and the reaction of the resulting L-leucyl-L-isoleucinamide hydrochloride with triethylamine .


Molecular Structure Analysis

The molecular structure of Leucyl-valyl-isoleucinamide is represented by the molecular formula C17H34N4O3 . Unfortunately, detailed structural information specific to Leucyl-valyl-isoleucinamide was not found in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Leucyl-valyl-isoleucinamide have been described in the Synthesis Analysis section above . The corresponding N-acyl derivatives of L-leucyl-L-isoleucinamide were synthesized by the reaction of L-leucyl-L-isoleucinamide with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids .


Physical And Chemical Properties Analysis

Leucyl-valyl-isoleucinamide has a molecular formula of C17H34N4O3 and an average mass of 342.477 Da . Detailed physical and chemical properties specific to Leucyl-valyl-isoleucinamide were not found in the search results.

properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPWYWRHWJVBDS-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151866
Record name Leucyl-valyl-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucyl-valyl-isoleucinamide

CAS RN

117678-55-4
Record name Leucyl-valyl-isoleucinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucyl-valyl-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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